molecular formula C15H18ClNO B12648858 2-(2-Methoxyphenyl)-1-phenylethanamine hydrochloride CAS No. 6273-60-5

2-(2-Methoxyphenyl)-1-phenylethanamine hydrochloride

Katalognummer: B12648858
CAS-Nummer: 6273-60-5
Molekulargewicht: 263.76 g/mol
InChI-Schlüssel: QNZITPAHLOVHNP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NSC 35627: is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its ability to interact with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of NSC 35627 typically involves a multi-step process that includes the formation of key intermediates. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of NSC 35627 is scaled up using optimized synthetic routes. This involves the use of large reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities. The industrial process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.

Analyse Chemischer Reaktionen

Types of Reactions: NSC 35627 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Catalysts such as palladium on carbon, and specific solvents like dichloromethane or ethanol.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry: NSC 35627 is used as a reagent in organic synthesis, helping to create complex molecules for research and industrial applications.

Biology: In biological research, NSC 35627 is studied for its interactions with cellular components, providing insights into cellular processes and potential therapeutic targets.

Medicine: NSC 35627 has shown promise in preclinical studies for its potential therapeutic effects, particularly in the treatment of certain diseases. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the industrial sector, NSC 35627 is used in the production of various chemical products, including pharmaceuticals, agrochemicals, and specialty chemicals.

Wirkmechanismus

The mechanism of action of NSC 35627 involves its interaction with specific molecular targets within biological systems. This compound can bind to proteins, enzymes, or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

    NSC 264-137: Known for its antitumor activity and DNA-binding properties.

    Paclitaxel: A chemotherapeutic agent that stabilizes microtubules and inhibits cell division.

Uniqueness: NSC 35627 stands out due to its unique chemical structure and versatile reactivity, which allows it to participate in a wide range of chemical reactions

Eigenschaften

CAS-Nummer

6273-60-5

Molekularformel

C15H18ClNO

Molekulargewicht

263.76 g/mol

IUPAC-Name

2-(2-methoxyphenyl)-1-phenylethanamine;hydrochloride

InChI

InChI=1S/C15H17NO.ClH/c1-17-15-10-6-5-9-13(15)11-14(16)12-7-3-2-4-8-12;/h2-10,14H,11,16H2,1H3;1H

InChI-Schlüssel

QNZITPAHLOVHNP-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1CC(C2=CC=CC=C2)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.